![molecular formula C13H14ClN3O B5686786 2-[4-(2-chloro-5-methylphenyl)-1H-pyrazol-1-yl]propanamide](/img/structure/B5686786.png)
2-[4-(2-chloro-5-methylphenyl)-1H-pyrazol-1-yl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(2-chloro-5-methylphenyl)-1H-pyrazol-1-yl]propanamide, also known as CPP, is a chemical compound that has been widely studied for its potential applications in scientific research. CPP is a synthetic compound that was first developed in the early 2000s and has since been used in a variety of studies to investigate its mechanism of action and potential therapeutic uses.
作用機序
The exact mechanism of action of 2-[4-(2-chloro-5-methylphenyl)-1H-pyrazol-1-yl]propanamide is not fully understood, but it is thought to act as a positive allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor. This receptor is involved in the regulation of synaptic plasticity and is critical for learning and memory processes. By enhancing NMDA receptor function, this compound may improve cognitive function and memory consolidation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the enhancement of long-term potentiation, the modulation of glutamate receptor function, and the regulation of calcium signaling in neurons. These effects are thought to underlie this compound's potential therapeutic applications in the treatment of cognitive disorders.
実験室実験の利点と制限
One of the main advantages of 2-[4-(2-chloro-5-methylphenyl)-1H-pyrazol-1-yl]propanamide as a research tool is its ability to enhance long-term potentiation, which is critical for learning and memory processes. Additionally, this compound is relatively easy to synthesize and can be used in a variety of experimental paradigms. However, there are also some limitations to the use of this compound in laboratory experiments, including its potential toxicity and the need for careful dosing to avoid unwanted side effects.
将来の方向性
There are several promising directions for future research on 2-[4-(2-chloro-5-methylphenyl)-1H-pyrazol-1-yl]propanamide, including the development of more selective modulators of the NMDA receptor, the investigation of this compound's effects on other neurotransmitter systems, and the exploration of its potential therapeutic applications in the treatment of cognitive disorders. Additionally, further studies are needed to fully understand the mechanisms underlying this compound's effects on synaptic plasticity and to optimize its use as a research tool.
合成法
The synthesis of 2-[4-(2-chloro-5-methylphenyl)-1H-pyrazol-1-yl]propanamide involves several steps, including the reaction of 2-chloro-5-methylphenylhydrazine with ethyl acetoacetate, followed by the addition of 2-bromoacetophenone and subsequent hydrolysis to yield the final product. The synthesis of this compound is relatively straightforward and can be performed using standard laboratory equipment and techniques.
科学的研究の応用
2-[4-(2-chloro-5-methylphenyl)-1H-pyrazol-1-yl]propanamide has been studied extensively for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. This compound has been shown to have a range of effects on the central nervous system, including the modulation of glutamate receptors and the enhancement of long-term potentiation. These effects make this compound a valuable tool for studying the mechanisms underlying learning and memory.
特性
IUPAC Name |
2-[4-(2-chloro-5-methylphenyl)pyrazol-1-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O/c1-8-3-4-12(14)11(5-8)10-6-16-17(7-10)9(2)13(15)18/h3-7,9H,1-2H3,(H2,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFZMRIJWAUJQSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)C2=CN(N=C2)C(C)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

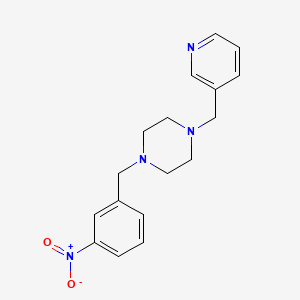

![N-[3-(3,4-dihydroquinolin-1(2H)-yl)propyl]-4-methylpyrimidin-2-amine](/img/structure/B5686728.png)
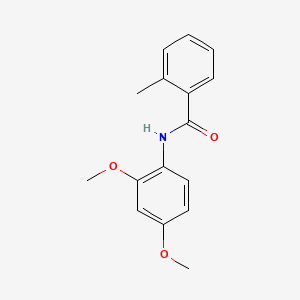
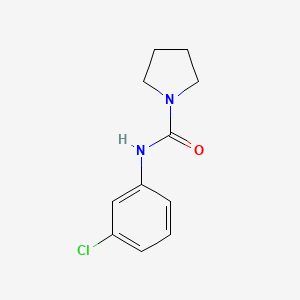
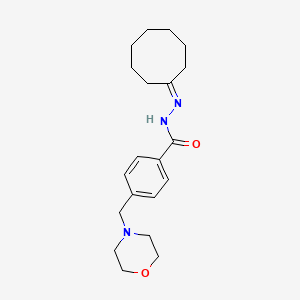
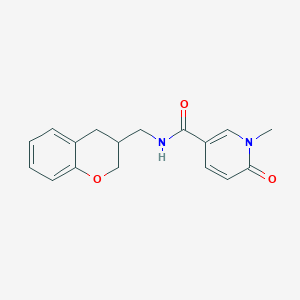
![(3R*,5S*)-N-[3-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]-5-(morpholin-4-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5686784.png)
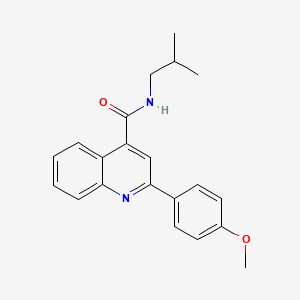
![2-(3-chlorophenyl)-4-[(5-methyl-2-furyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B5686797.png)
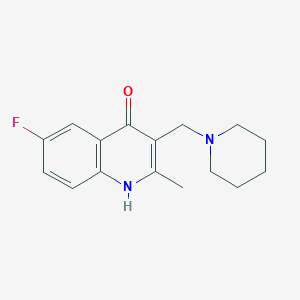
![8-[2-(2-hydroxyethoxy)benzyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5686813.png)
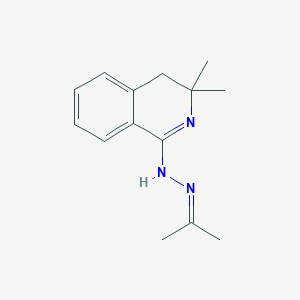
![N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide](/img/structure/B5686821.png)